N-(2,4-dimethoxyphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(2,3-dihydroindole-1-carbonyl)piperidin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4/c1-30-19-7-8-20(22(15-19)31-2)25-23(28)16-26-12-9-18(10-13-26)24(29)27-14-11-17-5-3-4-6-21(17)27/h3-8,15,18H,9-14,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPLVRQPEANPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors could potentially be the primary targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. The compound likely interacts with its targets, leading to changes that result in these biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could be affected by this compound, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Given the various biological activities associated with indole derivatives, it can be inferred that this compound could have a range of potential effects at the molecular and cellular level.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide (CAS Number: 941970-15-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following attributes:
- Molecular Formula : CHNO
- Molecular Weight : 423.5 g/mol
- Functional Groups : The presence of an amide bond and aromatic rings suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate specific biological pathways. The compound has been studied for its inhibitory effects on Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9, which play crucial roles in immune response regulation. These interactions may lead to anti-inflammatory effects and modulation of immune responses.
Antimicrobial Activity
A study evaluating the antimicrobial properties of similar compounds indicated that derivatives with structural similarities exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) for some derivatives ranged from 0.22 to 0.25 μg/mL, demonstrating potent bactericidal effects .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 4a | 0.22 | Active |
| 5a | 0.25 | Active |
| 7b | 0.23 | Active |
Inhibition Studies
Research on related compounds has shown that certain derivatives can act as competitive inhibitors for protein targets involved in metabolic pathways. For instance, compounds exhibiting IC values in the micromolar range have been identified as effective inhibitors of protein tyrosine phosphatase (PTP) enzymes, which are crucial for insulin signaling pathways .
| Compound | Target Enzyme | IC (μM) | Selectivity |
|---|---|---|---|
| Compound A | PTP1B | 0.92 | High |
| Compound B | PTPσ | >100 | Low |
Case Studies and Research Findings
- In Vitro Studies : In vitro evaluations have demonstrated that similar compounds can enhance glucose uptake in cellular models, suggesting potential applications in diabetes management .
- Computational Drug Design : Computational methods have been employed to optimize the structure of this compound to improve its potency and selectivity against specific targets .
- Synergistic Effects : Some studies have reported synergistic relationships between compounds like this compound and existing antibiotics, enhancing their efficacy against resistant strains .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(4-(indoline-1-carbonyl)piperidin-1-yl)acetamide, a compound with the CAS number 941970-15-6, has garnered attention in scientific research due to its potential applications in medicinal chemistry. This article explores the compound's structural characteristics, biological activities, and applications in various fields, supported by comprehensive data tables and documented case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Amide Bond : This functional group is crucial for biological activity as it can facilitate interactions with biological targets.
- Aromatic Rings : The presence of dimethoxyphenyl and indoline moieties enhances the compound's potential for ligand design in pharmacological applications.
Antinociceptive and Anti-inflammatory Effects
Research indicates that derivatives of compounds similar to this compound exhibit significant analgesic and anti-inflammatory properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent inhibition of nitric oxide production and reduce edema in animal models . The structural similarities suggest that this compound may exhibit comparable effects.
Neuropharmacological Potential
The compound's structure indicates potential for use in treating neurological disorders. Piperidine derivatives have been explored for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease . The incorporation of the indoline moiety may enhance neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease therapies.
Immunomodulatory Properties
Recent patents have highlighted the role of compounds like this compound as inhibitors of Toll-like receptors (TLRs), which are crucial in immune response modulation . This suggests potential applications in autoimmune diseases and inflammatory conditions.
Case Study 1: Analgesic Activity
A study evaluated various piperidine derivatives for their analgesic effects using acetic acid-induced writhing models. Compounds structurally related to this compound showed significant reductions in writhing compared to standard analgesics like diclofenac . This highlights the potential of this compound class in pain management.
Case Study 2: Anti-inflammatory Efficacy
In another study focusing on anti-inflammatory activity, derivatives were tested for their ability to inhibit TNF-alpha production. Results indicated that compounds with similar structural features to this compound exhibited promising results, suggesting its utility in developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 2,4-Dimethoxyphenyl Substituents
Several analogs share the 2,4-dimethoxyphenyl group but differ in their heterocyclic systems:
- 2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 18, ): Structure: Incorporates a pyrimidinone-thioether linker and a trifluoromethyl benzothiazole group. Activity: Demonstrates CK1 kinase inhibition (IC₅₀ = 0.12 µM), attributed to the electron-withdrawing trifluoromethyl group enhancing binding affinity . Key Difference: The thioether and benzothiazole moieties increase polarity compared to the indoline-piperidine system in the target compound.
- 2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide (): Structure: Replaces the piperidine-indoline unit with a brominated naphthyl group.
*Estimated based on structural similarity to –11.
Piperidine/Piperazine-Based Acetamides
Compounds with piperidine or piperazine cores exhibit varied bioactivity depending on substitutions:
- N-(4-amino-2-methylphenyl)-2-(2-methylpiperidin-1-yl)acetamide (): Structure: Includes a methylpiperidine and an amino-methylphenyl group. Properties: Lower molecular weight (C₁₅H₂₃N₃O, MW = 285.4 g/mol) and increased basicity due to the free amino group .
Indole/Indoline-Containing Analogs
- N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide (): Structure: Combines indole with a thiazolidinone-sulfanylidene group. Activity: Potential protease or kinase inhibition due to the electrophilic thiazolidinone moiety .
Q & A
Q. How should discrepancies between in silico predictions and experimental results be addressed?
- Methodological Answer : Re-validate computational models with larger, diverse datasets. Experimental replicates (n ≥ 3) and orthogonal assays (e.g., SPR vs. ITC) confirm binding metrics. Collaborative peer review of docking parameters (force fields, grid boxes) reduces algorithmic bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
